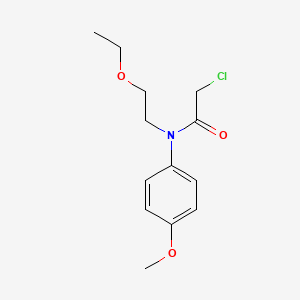![molecular formula C14H12O3 B14323405 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one CAS No. 111885-50-8](/img/structure/B14323405.png)
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6,7-dioxabicyclo[322]nona-3,8-dien-2-one is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one typically involves a Diels-Alder reaction. This reaction is carried out between a diene and a dienophile under controlled conditions to form the bicyclic structure. For instance, a Diels-Alder reaction of 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one with cyclopentadiene can yield the desired product . The reaction conditions often include high pressure to improve yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and ensuring high purity of reactants to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one undergoes various chemical reactions, including:
Diels-Alder Reactions: Forms adducts with dienes like cyclopentadiene.
Photorearrangement: Undergoes photolysis to produce multiple photolysates, including cage γ-lactones.
Common Reagents and Conditions
Diels-Alder Reactions: Cyclopentadiene, high pressure.
Photorearrangement: Light exposure, specific wavelengths.
Major Products Formed
Diels-Alder Reactions: cis-endo and trans-endo adducts.
Photorearrangement: Cage γ-lactones, δ-lactone acetals.
Scientific Research Applications
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one involves its ability to participate in Diels-Alder reactions and photorearrangements. These reactions are facilitated by the compound’s unique bicyclic structure, which allows it to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dioxabicyclo[3.2.2]nona-3,8-dien-2-one .
- 6,7-Diethoxycarbonyl-6,7-diazabicyclo[3.2.2]nona-3,8-dien-2-one .
Uniqueness
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one is unique due to its benzyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
111885-50-8 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one |
InChI |
InChI=1S/C14H12O3/c15-14-11(8-10-4-2-1-3-5-10)9-12-6-7-13(14)17-16-12/h1-7,9,12-13H,8H2 |
InChI Key |
WBLINITZPSBCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3C=CC(C2=O)OO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
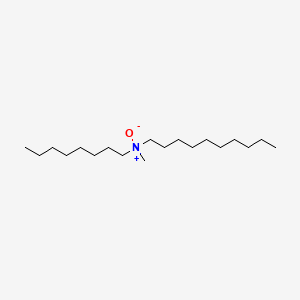
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)
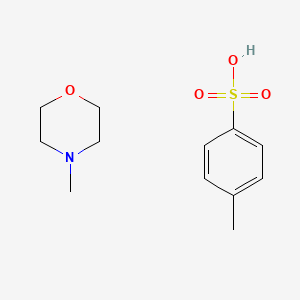

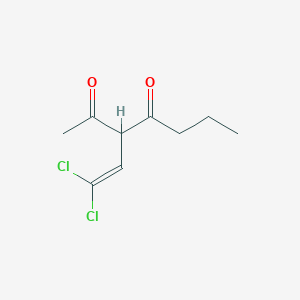
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
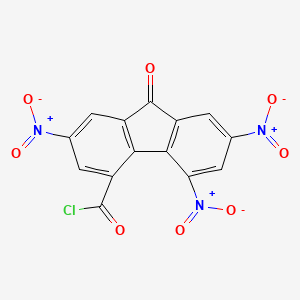

![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
